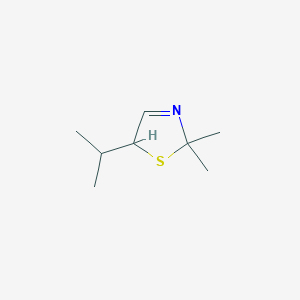

2,2-Dimethyl-5-isopropyl-3-thiazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108284-85-1 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

2,2-dimethyl-5-propan-2-yl-5H-1,3-thiazole |

InChI |

InChI=1S/C8H15NS/c1-6(2)7-5-9-8(3,4)10-7/h5-7H,1-4H3 |

InChI Key |

CHTYSFVNXZOVQI-UHFFFAOYSA-N |

SMILES |

CC(C)C1C=NC(S1)(C)C |

Canonical SMILES |

CC(C)C1C=NC(S1)(C)C |

Synonyms |

Thiazole, 2,5-dihydro-2,2-dimethyl-5-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,2 Dimethyl 5 Isopropyl 3 Thiazoline and Analogues

Direct Synthesis Strategies

Direct strategies for forming the 2,2,5-trisubstituted 3-thiazoline ring often involve the creation of the core structure from acyclic components in one or more steps. These methods are valued for their modularity, allowing for the introduction of various substituents.

The construction of specifically substituted thiazolines often necessitates a sequential, multi-step approach to control regiochemistry and incorporate desired functional groups. A common pathway involves the initial formation of an intermediate that already contains a part of the final heterocyclic structure, which is then cyclized.

For instance, the synthesis can begin with the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. chemrxiv.org This intermediate is then reacted with an α-haloketone. This sequence ensures the correct placement of substituents. An improved protocol for N-alkyl substituted derivatives highlights that isolating the intermediate dithiocarbamates can significantly improve the yield of the subsequent thiazolethione, which is then oxidized to the final thiazolium salt. chemrxiv.org While this specific example leads to a thiazolium, the underlying principle of building a linear precursor with the correct arrangement of nitrogen, sulfur, and carbon atoms is fundamental to many thiazoline (B8809763) syntheses.

Another multi-step strategy involves the initial synthesis of thioamides, which are then used in subsequent cyclization reactions. For example, thioamides can be prepared from amides using reagents like Lawesson's reagent. organic-chemistry.org These thioamides then serve as key precursors for condensation with other molecules to form the thiazoline ring. organic-chemistry.orgnih.gov

Condensation reactions are central to the formation of the thiazoline ring, typically involving the reaction between a molecule containing a thiol and an amine (an aminothiol) and a carbonyl-containing compound, with the elimination of a small molecule like water. libretexts.org

The reaction of cysteine or its derivatives (which contain the requisite aminothiol (B82208) moiety) with nitriles or carboxylic acids is a well-established method for producing thiazolines. nih.govorganic-chemistry.org For example, reacting L-cysteine with aryl nitriles in a buffered aqueous alcohol medium can produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields. organic-chemistry.org Similarly, penicillamine (B1679230) (which provides the gem-dimethyl substitution pattern at position 5, analogous to the target molecule's substitution at position 2) can be reacted with benzonitrile (B105546) to yield 5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylic acid. researchgate.net

The reactivity in these condensations is highly dependent on the nature of the reactants. For instance, the condensation between 6-hydroxy-2-cyanobenzothiazole (CBT) and D-cysteine proceeds rapidly under physiological conditions. nih.gov However, the introduction of steric hindrance, such as in D-penicillamine (3,3-dimethyl D-cysteine), dramatically lowers the reaction rate compared to L-cysteine, demonstrating the sensitivity of the condensation to the structure of the precursors. nih.gov

Table 1: Examples of Condensation Reactions for Thiazoline Synthesis

| Aminothiol Precursor | Carbonyl/Nitrile Precursor | Conditions | Product Class | Reference |

|---|---|---|---|---|

| L-Cysteine | Aryl Nitriles | NaHCO3/NaOH buffer, aq. alcohol | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | organic-chemistry.org |

| Penicillamine | Benzonitrile | Not specified | 5,5-Dimethyl-2-phenyl-2-thiazoline-4-carboxylic acid | researchgate.net |

| Aminothiol (general) | Z-styryl sulfonylacetate | SmCl3, n-butyllithium | 2-Aryl-thiazolines | rsc.orgnih.gov |

| Cysteamine/Cysteine | Carboxylic Acids/Derivatives | Various | Thiazolines | nih.gov |

The key step in many synthetic routes is the intramolecular cyclization to form the five-membered thiazoline ring. This can be achieved through various mechanisms, often following an initial intermolecular reaction.

A prominent example is the dehydrative cyclization. The reaction of S-unprotected cysteine dipeptides, catalyzed by molybdenum(VI), leads to thiazolines via a dehydrative process. rsc.org A similar double dehydrative cyclization of a tripeptide has been used to form (bis)thiazoline structures. rsc.org

Another powerful strategy involves intramolecular Michael addition. A proposed mechanism suggests that the reaction can start with an SN2 substitution of a bromo-containing substrate by a thioamide. The resulting imine intermediate then undergoes an intramolecular Michael addition to form the thiazoline ring. nih.gov The use of solvents like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can facilitate this step through strong hydrogen bonding with the Michael acceptor. nih.gov

Multicomponent reactions (MCRs), such as the Asinger reaction, inherently rely on a cascade of reactions culminating in cyclization to produce 3-thiazolines. nih.gov The classical Asinger reaction combines components like sulfur, ammonia, and oxo compounds to directly generate the 3-thiazoline heterocycle. nih.gov

Once a thiazoline or thiazole (B1198619) scaffold is constructed, substitution reactions can be employed to introduce or modify functional groups, allowing for the synthesis of specific target analogues. While direct synthesis of 2,2-Dimethyl-5-isopropyl-3-thiazoline is preferred, derivatization of a related, pre-formed thiazoline ring is a viable alternative strategy.

The thiazole core can be functionalized at the 2-position. For example, 5-aryl-1,3-thiazoles can be successfully functionalized to yield 5-aryl-2-arylsulfonyl-1,3-thiazoles over two steps. organic-chemistry.org Palladium-catalyzed direct arylation is another powerful tool for modifying the thiazole ring, allowing for the coupling of various aryl bromides with the heterocycle. organic-chemistry.org Although these examples pertain to the aromatic thiazole, similar principles can be applied to the dihydro-thiazoline system or its precursors. For instance, a synthesized thiazoline ester can undergo ammonolysis followed by dehydration to yield further derivatives. nih.gov

Established Named Reactions and Mechanistic Variants

Certain classic named reactions provide robust frameworks for the synthesis of thiazole-related heterocycles, and their adaptations are crucial for accessing the 3-thiazoline scaffold.

The Hantzsch thiazole synthesis is a cornerstone reaction in this field, traditionally involving the condensation of an α-haloketone with a thioamide to produce a thiazole. bepls.comsynarchive.com The mechanism begins with the sulfur of the thioamide acting as a nucleophile in an SN2 reaction with the α-haloketone. youtube.com This is followed by a cyclization step where the nitrogen attacks the carbonyl carbon, and a final dehydration step leads to the aromatic thiazole ring. youtube.com

To adapt this reaction for the synthesis of 3-thiazolines instead of the fully aromatic thiazoles, the reaction conditions or precursors must be modified to prevent the final elimination/aromatization step. One conceptual approach is to use a saturated α-haloketone or to perform a subsequent reduction of the resulting thiazole.

More direct adaptations involve modifying the reaction components. A modified Hantzsch process has been used where Boc-protected amino acids are condensed with 2-bromo-pyruvate ethyl ester to yield corresponding thioamides, which are precursors to thiazoline derivatives. nih.gov The Asinger reaction, sometimes considered a multicomponent variant of the Hantzsch synthesis, directly produces 3-thiazolines from components like ketones/aldehydes, ammonia, and sulfur. nih.gov A modern, modified Asinger three-component reaction (A-3CR) has been developed that utilizes preformed trimethylsilyl-imines to react with α-sulfanyl-ketones, providing a more controlled and efficient route to 3-thiazolines compared to the classical four-component reaction. nih.gov

Table 2: Comparison of Hantzsch and Asinger Reactions for Thiazoline/Thiazole Synthesis

| Reaction Name | Typical Precursors | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide | Thiazole | Classic, robust method for aromatic thiazoles. bepls.comsynarchive.com | bepls.comsynarchive.com |

| Asinger Reaction | Ketone/Aldehyde, Ammonia, Sulfur | 3-Thiazoline | Four-component reaction (A-4CR), directly yields 3-thiazolines. nih.gov | nih.gov |

| Modified Asinger | Trimethylsilyl-imine, α-Sulfanyl-ketone | 3-Thiazoline | One-pot, two-step modification (A-3CR) with improved control and yields. nih.gov | nih.gov |

Asinger-Type Multi-component Reactions for Thiazoline Derivatives

The Asinger reaction is a powerful multi-component reaction (MCR) used for the synthesis of 3-thiazolines. researchgate.netresearchgate.net The classical Asinger reaction is a four-component process that combines an oxo compound (ketone or aldehyde), ammonia, and a source of sulfur (such as elemental sulfur) to generate the 3-thiazoline heterocycle. acs.org This method's efficiency can sometimes be limited by side reactions, such as imine formation. acs.org

To overcome these limitations, modified Asinger-type reactions have been developed. A notable variation is a one-pot, two-step three-component reaction (A-3CR) that utilizes preformed N-trimethylsilyl-imines, which react with an α-sulfanyl-ketone (generated in situ from an α-haloketone and a sulfide (B99878) source like NaSH). acs.org This modified approach has been shown to be efficient, tolerating a range of aromatic aldehydes and α-halocarbonyl compounds, particularly under microwave irradiation which can lead to higher yields and significantly shorter reaction times compared to traditional conditions. researchgate.netacs.org

| Reaction Type | Components | Conditions | Product Class | Yield (%) | Reference |

| 4-Component | 2-Bromoketone, Ammonia, NaSH, Ketone | Various solvents, Room Temp | 2,4-Disubstituted thiazolines | Poor | researchgate.net |

| 3-Component | 1-Mercaptopropan-2-one, Ammonia/MeOH, Aldehyde | Room Temp | 2,4-Disubstituted thiazolines | 33-90 | researchgate.net |

| 3-Component (Microwave) | 1-Mercaptopropan-2-one, Ammonia/MeOH, Aldehyde | Microwave, 40 °C | 2,4-Disubstituted thiazolines | Comparable or higher than RT | researchgate.net |

| Modified A-3CR | Chloroacetone, NaSH, N-trimethylsilylbenzaldimine | One-pot, two-step | 3-Thiazolines | Comparable to classical A-4CR | acs.org |

Stille Reaction and Related Coupling Methodologies for Hetaryl Thiazoles

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. researchgate.netyoutube.com While not a method for constructing the thiazole ring itself, it is a crucial methodology for the synthesis of complex hetaryl thiazoles by functionalizing a pre-existing thiazole core. researchgate.netnbuv.gov.ua

In this context, a halothiazole (e.g., 2-bromothiazole (B21250) or 2,4-dihalothiazole) is coupled with various organostannanes in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or modern Buchwald precatalysts. nbuv.gov.uayoutube.com This reaction allows for the introduction of aryl, heteroaryl, or other organic fragments onto the thiazole ring with high efficiency. researchgate.net The choice of catalyst, solvent, and the potential use of co-catalysts like copper(I) iodide (CuI) can be critical for achieving high yields and preventing side reactions. nbuv.gov.uanih.gov The Stille coupling is valued for its tolerance of a wide variety of functional groups on both coupling partners. youtube.com

| Halothiazole Substrate | Organostannane | Catalyst/Conditions | Product | Reference |

| 2,4-Dibromo-5-acetylthiazole | Tributyl(furan-2-yl)stannane | Pd G4-XPhos, K₃PO₄, Dioxane, 90°C | 5-Acetyl-2-bromo-4-(furan-2-yl)thiazole | nbuv.gov.ua |

| 2-Bromo-5-formyl-4-(furan-2-yl)thiazole | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄, CuI, DMF, 90°C | 5-Formyl-4-(furan-2-yl)-2-(thiophen-2-yl)thiazole | nbuv.gov.ua |

| 3-Chloro-5-(triflyloxy)-4H-1,2,6-thiadiazin-4-one | Tributyltin arenes | Pd Catalyst | 5-Aryl-3-chloro-4H-1,2,6-thiadiazin-4-ones | nih.gov |

Advanced and Stereoselective Synthetic Approaches

Moving beyond classical methods, significant research has focused on developing synthetic routes that control the three-dimensional arrangement of atoms, leading to specific stereoisomers. This is particularly important for applications in pharmacology and materials science.

Strategies for Enantioselective and Diastereoselective Synthesis

The synthesis of chiral thiazoline derivatives often relies on strategies that introduce stereocenters in a controlled manner. nih.govrsc.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A common and effective strategy is the use of a "chiral pool," where a readily available, inexpensive, and enantiomerically pure natural product is used as the starting material. nih.gov For example, the enantioselective synthesis of a novel thiazoline-containing PPARδ agonist was achieved using L-threonine as the chiral starting material. The synthesis involved converting the amino acid into a thioamide intermediate, followed by a cyclization step using a dehydrating agent like diethylaminosulfur trifluoride (DAST) to form the chiral thiazoline ring. nih.gov Similarly, L-cysteine is another common chiral precursor for creating (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids without racemization. organic-chemistry.org

Diastereoselective synthesis focuses on forming one diastereomer in preference to others when a molecule has multiple stereocenters. Such syntheses can be achieved through substrate control, where the existing stereochemistry of the starting material dictates the stereochemistry of the newly formed centers. For instance, the reaction of 4-amino-3-mercaptotriazoles with nitroepoxides has been shown to be highly diastereoselective, affording cis-triazolothiadiazin-6-ols in excellent yields. bohrium.com The stereochemical outcome is confirmed through detailed NMR analysis. bohrium.com

| Strategy | Chiral Precursor/Reagent | Reaction | Product | Stereoselectivity | Reference |

| Enantioselective | L-Threonine methyl ester hydrochloride | Multi-step synthesis including thioamide formation and cyclization with DAST | Chiral thiazoline derivative | Enantiospecific | nih.gov |

| Enantioselective | L-Cysteine | Condensation with aryl nitriles | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | Good yields, no racemization | organic-chemistry.org |

| Diastereoselective | 4-Amino-3-mercaptotriazoles + Nitroepoxides | Reaction in methanol (B129727) at room temperature | cis-Triazolothiadiazin-6-ols | Highly diastereoselective (cis) | bohrium.com |

"Thiazole-Aldehyde Synthesis" Utilizing Thiazole Ring as Masked Formyl Group

A prominent strategy in the synthesis of complex aldehydes involves the use of the thiazole ring as a masked formyl group. This approach, often termed the "Thiazole-Aldehyde Synthesis," has proven to be a versatile tool in organic chemistry.

2-(Trimethylsilyl)thiazole (2-TST) has emerged as a highly effective formyl anion equivalent in organic synthesis. rsc.orgresearchgate.net This reagent readily reacts with various electrophiles, including aldehydes, without the need for a catalyst. rsc.org The reaction of 2-TST with an appropriate aldehyde, followed by a three-step, one-pot procedure to unmask the formyl group, allows for the homologation of the aldehyde, adding one carbon atom to the chain. rsc.org This methodology has been successfully applied in the iterative synthesis of higher carbohydrates and other polyhydroxylated structures. researchgate.net

The reaction between 2-TST and aldehydes proceeds smoothly to yield the corresponding 2-substituted thiazoles. For instance, the reaction of 2-TST with aldehydes affords thiazol-2-yl-trimethylsiloxy-methane derivatives. researchgate.net

Table 1: Reactivity of 2-Trimethylsilylthiazole (2-TST) with Various Electrophiles

| Electrophile | Product Type | Reference |

| Aldehydes | 2-[(Silyloxy)methyl]thiazoles | researchgate.net |

| Ketones | 2-Substituted Thiazoles | researchgate.net |

| Acyl Chlorides | 2-Acylthiazoles | researchgate.net |

| Ketenes | 2-Substituted Thiazoles | elsevierpure.com |

| Heteroaryl Cations | 2-Substituted Thiazoles | elsevierpure.com |

A key advantage of using 2-TST is the ability to perform carbodesilylation reactions in the absence of a fluoride (B91410) catalyst. researchgate.netelsevierpure.com The mechanism of this fluoride-free process is believed to proceed through a multistep pathway involving a thiazolium 2-ylide intermediate. researchgate.netelsevierpure.com

The proposed mechanism initiates with the quaternization of the thiazole nitrogen by an aldehyde molecule, forming a betaine (B1666868) intermediate. This is followed by the migration of the silyl (B83357) group from carbon to the oxygen atom. The cleavage of the carbon-silicon bond is facilitated by the intramolecular formation of the oxygen-silicon bond. elsevierpure.com This process ultimately leads to the formation of the 2-substituted thiazole product. The reaction of 2-TST with aldehydes has been observed to be a facile and uncatalyzed process, yielding the corresponding 2-substituted thiazoles in good yields. elsevierpure.com

Compartmentalized Reaction Systems in Chemoenzymatic Syntheses

The integration of chemical and enzymatic catalytic steps, known as chemoenzymatic synthesis, offers a powerful approach for the construction of complex molecules. rsc.orgelsevierpure.comrsc.orgnih.govacs.orgelsevierpure.com A significant challenge in one-pot chemoenzymatic cascades is the often-incompatible optimal reaction conditions for the different catalysts. rsc.orgrsc.org Spatial compartmentalization of individual reaction steps provides a robust solution to overcome these incompatibilities. rsc.orgrsc.orgelsevierpure.com

While the direct application of compartmentalized chemoenzymatic systems for the synthesis of this compound is not yet widely reported, the principles offer a promising avenue for future research to develop highly efficient and sustainable synthetic routes.

Optimization and Efficiency in this compound Synthesis

The practical application of any synthetic methodology hinges on its efficiency, which is determined by factors such as yield, purity, and sustainability. This section discusses strategies to enhance these aspects in the synthesis of this compound and its analogues.

Several strategies can be employed to improve the yield and purity of thiazoline derivatives. The choice of solvent can significantly impact reaction outcomes. For example, in the synthesis of certain thiazoline derivatives, hexafluoroisopropanol (HFIP) has been shown to be an effective solvent and promoter, leading to clean product formation with high yields, often without the need for column chromatography. nih.gov

Optimization of reaction conditions such as temperature, reaction time, and catalyst loading is crucial. researchgate.netnih.govnih.gov For instance, in a multicomponent synthesis of 2-iminothiazolines, it was found that conducting the reaction at 100 °C in the presence of 10% dioxane as a co-solvent for 0.5 hours resulted in a 90% yield. nih.gov Purification of the final product is also a critical step. Common purification techniques for thiazoline derivatives include recrystallization from suitable solvents like ethyl acetate (B1210297) or ether, and flash column chromatography on silica (B1680970) gel. nih.govcharlotte.edu

Table 2: Optimization of Reaction Conditions for Thiazoline Synthesis

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Solvent | Hexafluoroisopropanol (HFIP) | High yield, clean product | nih.gov |

| Co-solvent | 10% Dioxane | 90% yield in 0.5 h at 100 °C | nih.gov |

| Temperature | 80 °C (vs. 100 °C) | Slightly decreased yield | nih.gov |

| Purification | Recrystallization/Column Chromatography | High purity of final product | nih.govcharlotte.edu |

The principles of green chemistry aim to design chemical processes that are environmentally benign. bepls.combohrium.com In the context of thiazole and thiazoline synthesis, several green strategies have been successfully implemented.

The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of solvent-free reaction conditions are key aspects of green synthesis. bepls.combohrium.com For example, a catalyst-free synthesis of 2-aminothiazoles has been reported using PEG-400 as the reaction medium, resulting in good to excellent yields. bepls.com Another approach involves performing reactions in water, which is a non-toxic and readily available solvent. bepls.com

The use of recyclable catalysts, such as silica-supported tungstosilisic acid, and the application of energy-efficient techniques like microwave irradiation and ultrasonication further contribute to the greenness of the synthetic process. bepls.combohrium.com These methods often lead to shorter reaction times, higher yields, and a reduction in waste generation. bepls.combohrium.com The development of one-pot, multicomponent reactions is another important green chemistry approach, as it reduces the number of synthetic steps and minimizes waste. bepls.com

Iii. Reaction Mechanisms and Chemical Transformations of 2,2 Dimethyl 5 Isopropyl 3 Thiazoline

Fundamental Mechanistic Pathways

The core structure of 2,2-dimethyl-5-isopropyl-3-thiazoline features key reactive sites that allow for a variety of mechanistic pathways. The imine carbon is electrophilic, the nitrogen is nucleophilic and basic, and the adjacent sulfur atom influences the ring's electronic properties and stability.

The C=N bond in the 3-thiazoline ring is susceptible to nucleophilic attack. This reactivity is analogous to that of other imines, where the carbon atom bears a partial positive charge.

General Mechanism : Nucleophiles add to the C2 carbon of the thiazoline (B8809763) ring, leading to the formation of a tetrahedral intermediate. The nitrogen atom can then be protonated, resulting in a stable thiazolidine (B150603) derivative.

Catalysis : The addition can be catalyzed by acids, which protonate the imine nitrogen, increasing the electrophilicity of the C2 carbon and making it more susceptible to attack by even weak nucleophiles. For instance, the synthesis of certain thiazolines involves the nucleophilic attack of a thiol group onto a carbonyl carbon activated by a Lewis acid like SmCl₃. rsc.org

Types of Nucleophiles : A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from sodium borohydride), and heteroatomic nucleophiles like amines and thiols.

Table 1: Examples of Nucleophilic Addition to Thiazoline Systems

| Nucleophile | Product Type | Reaction Conditions | General Significance |

|---|---|---|---|

| R-MgX (Grignard) | 2-Substituted Thiazolidine | Anhydrous ether | Forms a new C-C bond at the C2 position. |

| NaBH₄ | Thiazolidine | Alcoholic solvent | Reduction of the imine to an amine. |

| R-SH (Thiol) | 2-Thioalkyl-thiazolidine | Base or acid catalysis | Relevant in biological systems and synthesis. rsc.org |

Thiazoline derivatives, particularly those with appropriately positioned functional groups, can undergo intramolecular cyclization reactions to form fused heterocyclic systems. rsc.orgnih.gov These reactions are crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

Mechanism : The reaction typically involves a nucleophilic group elsewhere in the molecule attacking an electrophilic center within or attached to the thiazoline ring. For example, an amino group on a side chain can attack the C2 carbon of the thiazoline, or a carbanion can attack a substituent.

Driving Force : These cyclizations are often driven by the formation of thermodynamically stable five- or six-membered rings. The synthesis of various fused heterocycles, such as thiazolo[3,2-b] rsc.orgnih.govresearchgate.nettriazines, utilizes this principle. researchgate.net

Scholl Reaction : In the presence of a Lewis acid like aluminum trichloride, thiazole (B1198619) derivatives with aryl substituents can undergo intramolecular aryl-aryl cyclization, a type of Scholl reaction, to form polycyclic aromatic heterocycles. researchgate.net

The thiazoline ring can participate in or facilitate elimination and rearrangement reactions, leading to structural isomerization or the formation of new products.

Elimination Reactions : If a suitable leaving group is present on the carbon adjacent to the C=N bond, an elimination reaction can occur to form an exocyclic double bond. For example, some thiazoline derivatives can undergo elimination to form exo-ylideneacetate derivatives. nih.gov

Rearrangement Reactions :

Dimroth Rearrangement : This is a common rearrangement in heterocyclic chemistry where the heteroatoms and parts of the ring exchange positions. Under basic conditions, a thiazine (B8601807) ring can rearrange to a pyrimidinethione, a process involving ring opening followed by recyclization. researchgate.netresearchgate.net While distinct from a simple thiazoline, this illustrates a key rearrangement pattern for related sulfur-nitrogen heterocycles.

Wasserman Rearrangement : Oxazoles are known to undergo a [4+2] cycloaddition with singlet oxygen, followed by rearrangement to form an N-acetyl imide. Thiazoles, and by extension thiazolines, are significantly more stable and less prone to this type of rearrangement due to the higher aromaticity conferred by the sulfur atom. nih.gov This stability is a key chemical property of the thiazoline scaffold.

Transformations Involving the Thiazoline Ring System

Beyond reactions at the imine bond, the entire thiazoline ring can undergo transformations that alter its fundamental structure.

The thiazoline ring can be opened under certain conditions, yielding linear thioamides or other functionalized molecules. This process can be a key step in multi-step synthetic sequences.

Hydrolysis : The imine bond is susceptible to hydrolysis, particularly under acidic conditions. This reaction proceeds via nucleophilic attack of water on the C2 carbon, leading to a carbinolamine intermediate that subsequently breaks down to yield an aminoethanethiol (B8698679) derivative and a carbonyl compound. The mechanism of hydrolysis for related thiazolidines has been studied in detail. acs.org

Nucleophile-Induced Opening : Strong nucleophiles can attack the C2 carbon, leading to a stable intermediate that may not immediately re-close. Ring-opening of related 6-imino-6H-1,3-thiazines can be initiated by nucleophiles under basic conditions, leading to the formation of acrylthiomides. researchgate.net

Reductive Opening : Reductive cleavage can also open the ring, typically affecting the C-S or C-N bonds, depending on the reagents and conditions used.

Table 2: Ring-Opening Pathways for Thiazoline and Related Heterocycles

| Reaction Type | Reagents | Initial Product | Potential Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Carbinolamine Intermediate | Aminoethanethiol and Carbonyl Compound acs.org |

| Base-Induced Opening | Strong Base/Nucleophile | Open-Chain Thioamide Anion | Functionalized Acrylonitriles or Acrylthiomides researchgate.net |

| Thiophene Ring Opening | N'-(aryl)benzothiohydrazides | Formal [4+1] annulation | Thiadiazoline-fused heterocycles nih.gov |

Though less common, transformations that alter the size of the thiazoline ring are known in heterocyclic chemistry.

Ring Expansion : Thiazoles can undergo cycloaddition reactions that lead to ring expansion. For example, a Diels-Alder reaction between a thiazole and an alkyne at high temperatures can lead to a pyridine (B92270) after extrusion of the sulfur atom. A milder pathway has been observed involving a formal [2+2] cycloaddition, followed by an electrocyclic ring opening to a seven-membered 1,3-thiazepine (B12646109) intermediate, which then rearranges and extrudes sulfur to form the final pyridine product. wikipedia.org

Ring Contraction : Ring contraction is less frequently documented for thiazolines themselves but can occur in related sulfur-containing heterocycles through rearrangement or extrusion of atoms. For instance, photolysis or thermolysis of larger rings containing a thioamide moiety could potentially lead to the formation of a more stable five-membered thiazoline ring.

Oxidation and Reduction Pathways of the Thiazoline Moiety

The sulfur atom in the thiazoline ring is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. Conversely, the imine functionality can undergo reduction.

The oxidation of the thiazoline ring primarily targets the sulfur atom. Treatment of chiral 2-thiazolines with various oxidizing agents has been shown to yield a range of products, including ring-opened compounds and S-oxygenated derivatives. For instance, reaction with peracetic acid can lead to the formation of the corresponding sulfonic acids in a clean reaction. rsc.org In some cases, oxidation can result in the formation of thiazoles through dehydrogenation. rsc.orgresearchgate.net

A significant oxidation pathway involves the formation of thiazoline 1,1-dioxides (sulfones). The choice of oxidant and conditions can selectively favor this pathway. For example, the oxidation of 2-phenyl-3-thiazolines with potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions, in the presence of benzoic acid, has been shown to produce thiazoline 1,1-dioxides in excellent yields. rsc.org These sulfones are notably sensitive to moisture and can readily hydrolyze to benzoylamino sulfinic acids. rsc.org The high reactivity of these sulfones towards nucleophilic attack limits their further derivatization via deprotonation and alkylation. rsc.org

With milder oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, ring-opening of the thiazoline can occur, leading to the formation of acetylamino disulfides. rsc.orgresearchgate.net

Table 1: Oxidation Products of Substituted Thiazolines

| Oxidizing Agent | Product(s) | Reference |

| Peracetic Acid (3 equiv.) | Sulfonic acids | rsc.org |

| Sulfur | Thiazoles | rsc.org |

| KMnO₄ / Benzoic Acid | Thiazoline 1,1-dioxides | rsc.org |

| Oxone® | Acetylamino disulfides | rsc.orgresearchgate.net |

| m-CPBA | Ring-opened products with m-chlorobenzoyl group incorporation | rsc.orgresearchgate.net |

| Ruthenium-catalyzed TBHP | 2-Thiazolines (from thiazolidines) | acs.org |

This table summarizes general findings for chiral 2-thiazolines and may be indicative of the reactivity of this compound.

The imine bond (C=N) within the 3-thiazoline ring is susceptible to reduction, which would yield the corresponding thiazolidine. Common reducing agents for imines, such as sodium borohydride, could potentially effect this transformation. The stereochemical outcome of such a reduction would be of interest, particularly concerning the existing stereocenter at C5.

Reactivity of Substituents on the Thiazoline Ring

The substituents on the thiazoline ring, namely the gem-dimethyl groups at the 2-position and the isopropyl group at the 5-position, also influence the molecule's reactivity and can be sites for further chemical modification.

The nitrogen and sulfur atoms of the thiazoline ring are key centers of reactivity. rsc.org The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. The sulfur atom, as previously discussed, is readily oxidized.

N-alkylation of the thiazoline nitrogen would result in the formation of a quaternary thiazolinium salt. Such reactions are common for heterocyclic amines. For instance, N-alkylation of NH-1,2,3-triazoles can be achieved using alkyl halides in the presence of a base. organic-chemistry.org A similar approach could likely be applied to this compound. The resulting thiazolinium salts would be more susceptible to nucleophilic attack.

The sulfur atom's nucleophilicity can be harnessed in various reactions. For example, in the synthesis of thiazoles from N-substituted α-amino acids, the sulfur is proposed to be sourced from thionyl chloride, leading to a 3-thiazoline S-oxide intermediate. nih.gov

While the primary reactivity of the this compound core is centered on the heterocyclic ring, the alkyl substituents can also undergo chemical transformations, though these are generally less facile.

The gem-dimethyl group at the C2 position is relatively inert to most chemical transformations. However, under forcing conditions, such as radical halogenation, reaction at these methyl groups could potentially occur.

The isopropyl group at the C5 position contains a tertiary C-H bond which is more susceptible to radical abstraction than primary C-H bonds. This could be a site for selective functionalization under radical conditions. However, the proximity of the heteroatoms in the ring might influence the regioselectivity of such reactions.

Advanced Mechanistic Investigations

A deeper understanding of the chemical transformations of this compound requires consideration of transient intermediates and the stereochemical and regiochemical aspects of its reactions.

Many reactions involving thiazolines proceed through transient intermediates that are not isolated but are crucial to the reaction mechanism. For instance, the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids is proposed to proceed through an enamine intermediate and a subsequent 3-thiazoline S-oxide. nih.gov In the oxidation of thiazolidines to thiazolines, radical intermediates are also proposed. datapdf.com

In the context of this compound, reactions at the C5 position could proceed via enamine or enolate-type intermediates if a base is present to deprotonate the C5-H. The stability and subsequent reactivity of such intermediates would be influenced by the electronic effects of the gem-dimethyl group and the heteroatoms.

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Both are critical considerations in the transformations of this compound, particularly due to the presence of a chiral center at C5.

The regioselectivity of reactions on the thiazoline ring is influenced by the electronic nature of the ring atoms and substituents. For example, electrophilic attack is likely to favor the nitrogen atom, while oxidation favors the sulfur atom. In reactions involving deprotonation, the relative acidity of the protons at C4 and C5 will determine the site of carbanion formation.

The stereocenter at C5 will influence the stereochemical outcome of reactions at this position and potentially at adjacent positions. For instance, the reduction of the imine bond would lead to the formation of a second stereocenter at C2 (if R is not H), and the diastereoselectivity of this process would be influenced by the existing stereocenter at C5. Similarly, any reaction at C4 would be subject to diastereoselective control from the C5 substituent. The synthesis of thiazoline derivatives via the thioketene-induced ring expansion of aziridines has demonstrated that both regioselectivity and stereoselectivity can be achieved in the formation of the thiazoline ring itself. researchgate.net

Tautomerism and Isomerism in 3-Thiazoline Derivatives

The chemical behavior of 3-thiazolines, including this compound, is significantly influenced by their capacity to exist in different isomeric and tautomeric forms. These transformations involve the rearrangement of atoms and bonds within the molecule, leading to distinct chemical species with different stabilities and reactivities.

Imine-Enamine Tautomerism

A principal form of tautomerism relevant to 3-thiazolines is imine-enamine tautomerism. numberanalytics.comthieme.de This process involves the migration of a proton and the corresponding shift of a double bond. For a 3-thiazoline like this compound, which possesses a hydrogen atom at the C5 position adjacent to the C4-C5 single bond, an equilibrium can be established between the imine form (the 3-thiazoline itself) and its enamine tautomer.

The equilibrium is characterized by the migration of the C5 proton to the nitrogen atom, with a concurrent shift of the C=N double bond to the C4=C5 position. This tautomerism is the nitrogen analogue of the more commonly known keto-enol tautomerism. thieme.de

Computational studies on related five-membered heterocyclic systems, such as 2-amino-2-thiazoline (B132724), provide insight into the energetic favorability of these tautomers. Density Functional Theory (DFT) calculations have shown that the amino (imine) form is generally more stable than the corresponding imino (enamine) form in the gas phase. The free energy difference (ΔG) for this "iminization" is typically in the range of 5–14 kJ/mol, indicating a preference for the imine structure. researchgate.net However, it is noteworthy that solvation can alter this preference, potentially shifting the equilibrium toward the enamine species in solution. researchgate.net

Table 1: Calculated Gas-Phase Free Energy Differences for Imine-Enamine Tautomerism in a Model Thiazoline System

| Tautomer Pair | Level of Theory | ΔG (kJ/mol) | Favored Tautomer |

| 2-Amino-2-thiazoline vs. 2-Imino-thiazolidine | B3LYP/6-311+G(d,p) | 5-14 | Amino (Imine) |

Data sourced from computational studies on 2-amino-2-thiazoline, serving as an analogue for understanding the tautomeric equilibria in 3-thiazoline derivatives. researchgate.net

Isomerization to 2-Thiazolines

Beyond tautomerism, 3-thiazolines can undergo isomerization to form the more stable 2-thiazoline regioisomer. This transformation involves the migration of the endocyclic double bond from the C3=N position to the C2=N position. Research has shown that this isomerization can be induced under thermal conditions, such as microwave irradiation at elevated temperatures (e.g., 120 °C). nih.gov The conversion of a 3-thiazoline to a 2-thiazoline suggests that the 2-thiazoline isomer is the thermodynamically more stable product. nih.gov The driving force for this isomerization is the formation of a more substituted and, therefore, more stable imine bond. However, this process is not always spontaneous and can be dependent on the specific substitution pattern of the thiazoline ring and may require a catalyst. nih.gov

Ring-Chain Tautomerism

Kinetic and Thermodynamic Control in Thiazoline-Forming Reactions

The synthesis of thiazoline heterocycles can be governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate the final product distribution when multiple reaction pathways are possible. jackwestin.com

Kinetic Control prevails under milder conditions, such as lower temperatures and shorter reaction times. It favors the product that is formed the fastest, meaning the product whose formation pathway has the lowest activation energy (Ea). wikipedia.orglibretexts.org

Thermodynamic Control dominates under more vigorous conditions, such as higher temperatures and longer reaction times, which allow for the reaction to be reversible. Under these conditions, the product distribution reflects the relative thermodynamic stability of the products, with the most stable product being favored. wikipedia.orglibretexts.org

The Hantzsch thiazole synthesis, a classical method that proceeds through a thiazoline intermediate, provides a clear example of how reaction conditions can influence product outcome. The condensation of an α-haloketone with a substituted thiourea (B124793) can lead to different isomeric products. In neutral solvents, the reaction often yields 2-(N-substituted amino)thiazoles exclusively. However, when the reaction is conducted under strongly acidic conditions (e.g., in a mixture of 10M HCl and ethanol), the product distribution shifts, forming significant amounts of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org This shift illustrates a change from a kinetically favored pathway to a thermodynamically favored one, where the reaction can equilibrate to form the more stable isomer under the acidic conditions.

Table 2: Influence of Reaction Conditions on Product Distribution in a Hantzsch-type Synthesis

| Reactants | Conditions | Product A (Kinetic) | Product B (Thermodynamic) |

| Chloroacetone + N-Methylthiourea | Neutral Solvent, Reflux | 2-(N-Methylamino)-4-methylthiazole (Exclusive Product) | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (Not Formed) |

| Chloroacetone + N-Methylthiourea | 10M HCl-EtOH (1:2), 80°C | 2-(N-Methylamino)-4-methylthiazole (27%) | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (73%) |

Data adapted from studies on the Hantzsch thiazole synthesis, illustrating the principle of kinetic vs. thermodynamic control. rsc.org

In the context of synthesizing this compound, methods like the Asinger reaction are employed. nih.gov The initial formation of the 3-thiazoline ring can be considered the kinetic product of the cyclization. As discussed previously, this 3-thiazoline can isomerize to the more stable 2-thiazoline isomer under heating. nih.gov This subsequent isomerization is a classic example of a reaction proceeding under thermodynamic control. Therefore, to isolate the 3-thiazoline product, it is often necessary to employ milder reaction conditions and shorter reaction times to prevent its conversion to the more thermodynamically stable 2-thiazoline isomer.

Iv. Theoretical and Computational Investigations of 2,2 Dimethyl 5 Isopropyl 3 Thiazoline

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. For heterocyclic systems such as thiazolines, these approaches can predict geometric parameters, thermodynamic stability, and the nature of chemical bonds with high accuracy.

Density Functional Theory (DFT) has become one of the most popular and effective computational methods in chemistry, offering a favorable balance between accuracy and computational cost. nih.gov It is widely used to determine the optimized geometric structures, electronic properties, and relative stabilities of molecules. mdpi.com For thiazole (B1198619) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), have been shown to provide reliable results that correlate well with experimental data where available. researchgate.netbohrium.com

The optimization process in DFT calculations seeks the lowest energy conformation of a molecule, providing key structural data such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. The total energy calculated for the optimized structure is also an indicator of its thermodynamic stability.

While specific DFT-calculated data for 2,2-Dimethyl-5-isopropyl-3-thiazoline is not available, the table below presents illustrative geometrical parameters for a related thiazolidine-2,4-dione core, as determined by DFT studies. This demonstrates the type of structural data that such an analysis provides.

Table 1: Illustrative Geometrical Parameters for a Thiazolidine (B150603) Ring Core (Data from a related compound) This data is for a thiazolidine-2,4-dione derivative and serves as an example of DFT output.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-S | 1.83 |

| C-N | 1.46 | |

| C=O | 1.21 | |

| Bond Angle | C-S-C | 92.5 |

| S-C-N | 113.1 | |

| C-N-C | 112.8 |

Source: Adapted from computational studies on thiazolidine-2,4-dione derivatives. scispace.com

Beyond DFT, other quantum chemical methods are also available. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. They can offer very high accuracy, particularly with extensive basis sets, but are computationally very demanding, limiting their application to smaller molecules.

Semi-empirical methods represent a simplification of ab initio calculations, using parameters derived from experimental data to speed up the computation. While much faster than DFT or ab initio methods, they are generally less accurate. They are often used for very large molecular systems or for preliminary, high-throughput screening before more accurate methods are applied. For many research applications involving thiazoline (B8809763) derivatives, DFT provides the preferred compromise between computational expense and predictive accuracy. bohrium.com

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the complex wavefunctions from quantum calculations in terms of familiar chemical concepts like Lewis structures, lone pairs, and atomic charges. faccts.de It examines the distribution of electron density within a molecule, providing a detailed picture of bonding interactions and charge delocalization. bohrium.comresearchgate.net

The analysis also calculates the natural population analysis (NPA) charges on each atom, which gives a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Table 2: Illustrative Natural Atomic Charges in a Substituted Thiazole Ring (Data from a related compound) This table shows representative NBO charges for a 3-phenylbenzo[d]thiazole-2(3H)-imine derivative, illustrating how charge is distributed across a thiazole-containing system.

| Atom | Natural Charge (e) |

|---|---|

| S (Thiazole) | +0.45 |

| N (Thiazole) | -0.50 |

| C (Thiazole, C=N) | +0.30 |

Source: Adapted from NBO analysis of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives. researchgate.net

Electronic Structure and Reactivity Descriptors

Computational chemistry allows for the calculation of various electronic descriptors that help predict and explain the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and provide a quantitative basis for understanding reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO value suggests a greater tendency to donate electrons.

LUMO: The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO value indicates a greater affinity for electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A small energy gap implies that the molecule can be easily excited, suggesting high polarizability, low kinetic stability, and high chemical reactivity. bohrium.comirjweb.com Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com These parameters are instrumental in predicting how a molecule will behave in a chemical reaction.

Table 3: Illustrative FMO Energies and Reactivity Descriptors for Thiazole Derivatives This data is for N-heterocyclic thioamides and serves as an example of FMO analysis.

| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thioamide Derivative 1 | -9.89 | -0.48 | 9.41 |

| Thioamide Derivative 2 | -10.21 | -0.01 | 10.20 |

| Thioamide Derivative 3 | -10.55 | 0.05 | 10.60 |

Source: Adapted from computational studies on N-heterocyclic thioamides. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. rsc.org It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its charge distribution. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic parts of the molecule.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and represent the electrophilic parts of the molecule.

Green/Yellow Regions: Represent areas of near-zero or intermediate potential.

For thiazole and thiazoline derivatives, MEP analysis typically reveals a region of strong negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles (e.g., protonation). researchgate.net The sulfur atom can show more complex behavior, while the hydrogen atoms of alkyl groups typically reside in regions of positive potential. The MEP surface is thus an invaluable descriptor for understanding molecular recognition and predicting the initial steps of a chemical reaction. researchgate.net

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data. They can help assign experimental signals and provide a deeper understanding of the molecule's structure and vibrational modes.

Computational Vibrational Spectroscopy (Infrared and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. researchgate.netchemijournal.com These calculations yield vibrational frequencies and intensities that correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. chemijournal.comrsc.org By comparing the computed spectrum with an experimental one, a precise assignment of the observed vibrational bands can be achieved. kbhgroup.in Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. rsc.org Although this methodology is well-established for various organic molecules, including related heterocyclic systems, a computational vibrational analysis of this compound has not been published. chemijournal.commdpi.com

Electronic Absorption Spectroscopy (UV-Vis) Calculations and Comparison with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This method predicts the electronic transition energies (corresponding to absorption wavelengths, λmax) and their corresponding oscillator strengths (related to absorption intensity). mdpi.comresearchgate.net The calculations can also identify the specific molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO). mdpi.comresearchgate.net Such studies, often performed to compare with experimental spectra measured in different solvents, have been conducted for many heterocyclic compounds but not specifically for this compound. kbhgroup.inrsc.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical calculations provide shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data is a powerful tool for confirming molecular structures and assigning specific resonances, especially for complex molecules. rsc.orgresearchgate.net While this technique has been successfully applied to a wide range of organic and heterocyclic compounds, published GIAO calculations for this compound are not available. acs.orgresearchgate.net

Molecular Simulation and Dynamics Studies

Molecular simulations provide a window into the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyoutube.com For a flexible molecule like this compound, which has rotatable bonds and an isopropyl group, MD simulations can explore its conformational space. This involves simulating the molecule's movements to identify low-energy, stable conformations and understand the transitions between them. mdpi.comacs.org Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. mdpi.commdpi.com Despite the utility of this method for small heterocyclic molecules, specific MD simulation studies to explore the conformational landscape of this compound have not been reported in the scientific literature. nih.gov

Transition State Elucidation and Reaction Pathway Modeling

The synthesis of thiazolines often involves multi-step reactions, and computational modeling is crucial for elucidating the mechanisms, identifying intermediates, and calculating the energy barriers associated with each step. For the formation of substituted thiazolines, several reaction pathways have been proposed and modeled.

A common synthetic route involves the condensation of a thioamide with a suitable electrophile. researchgate.net A plausible mechanism, often explored through computational modeling, begins with an initial S_N2 substitution, followed by an intramolecular Michael addition to form the heterocyclic ring. nih.gov The final step can involve tautomerization or elimination to yield the stable thiazoline or thiazole product. researchgate.netnih.gov

Computational models, such as those using DFT methods (e.g., B3LYP or M06-2X), can map the entire potential energy surface of the reaction. researchgate.nettandfonline.com This allows for the identification of transition states—the highest energy points along the reaction coordinate—and metastable intermediates. For example, in the synthesis of thiazoline derivatives from thioamides and ethyl 4-bromocrotonate, a proposed mechanism involves the formation of an iminium bromide intermediate, which then undergoes intramolecular cyclization. nih.gov Modeling such a pathway for this compound would involve calculating the free energy changes (ΔG) for each step to determine the reaction's feasibility and rate-determining step.

Table 1: Illustrative Calculated Energy Profile for a Hypothesized Thiazoline Synthesis Pathway

This interactive table presents a hypothetical energy profile for the formation of a thiazoline derivative, illustrating the kind of data obtained from reaction pathway modeling.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials (e.g., thioamide and α-halo-alkene) |

| 2 | Transition State 1 (TS1) | +18.5 | Energy barrier for the initial S_N2 reaction |

| 3 | Intermediate (A) | -5.2 | Product of the S_N2 reaction |

| 4 | Transition State 2 (TS2) | +12.8 | Energy barrier for intramolecular cyclization |

| 5 | Product | -25.0 | Final thiazoline ring product |

Note: Data are hypothetical and for illustrative purposes, based on typical values found in computational studies of related heterocyclic syntheses.

By analyzing the transition state structures, chemists can gain insight into the stereochemical outcome of the reaction and understand how substituents, like the isopropyl group at the C5 position, might influence the reaction rate and selectivity. researchgate.net

Conformational Analysis and Tautomeric Equilibrium Determination

The three-dimensional structure and potential tautomeric forms of this compound are critical to its chemical reactivity and interactions. Computational methods are indispensable for exploring these features.

Conformational Analysis

The presence of an isopropyl group at the C5 position and two methyl groups at C2 introduces significant conformational flexibility and steric considerations. The five-membered thiazoline ring itself is not planar and typically adopts an envelope or twisted conformation. nih.gov Computational conformational searches, often using a combination of molecular mechanics and DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level), can identify the most stable conformers. dergipark.org.trdergipark.org.tr

Table 2: Hypothetical Relative Energies of this compound Conformers

This interactive table shows a potential energy landscape for different conformers of the title compound, demonstrating how computational analysis can rank them by stability.

| Conformer | Dihedral Angle (H-C_isopropyl-C5-N3) | Relative Energy (ΔE, kcal/mol) | Calculated Abundance at 298 K (%) |

| 1 | 178.5° (anti) | 0.00 | 75.1 |

| 2 | 65.2° (gauche) | 1.15 | 20.3 |

| 3 | -68.9° (gauche) | 1.85 | 4.6 |

Note: Data are hypothetical and illustrative, based on principles of conformational analysis for substituted heterocycles. The dihedral angle defines the rotation around the bond connecting the isopropyl group to the ring.

Tautomeric Equilibrium

Thiazolines can exist in tautomeric forms, most commonly the imine-enamine tautomerism. In the case of this compound, the standard structure is the Δ³-thiazoline (or 3-thiazoline), which is an imine. It could potentially exist in equilibrium with its enamine tautomer, Δ²-thiazoline (or 2-thiazoline).

Computational studies on analogous systems like 2-amino-2-thiazoline (B132724) have shown that DFT and other high-level ab initio methods can accurately predict which tautomer is more stable. researchgate.net The calculations involve optimizing the geometry of each tautomer and computing their relative free energies in the gas phase and in different solvents. researchgate.net Solvation models (like the SCRF formalism) are often used, as solvent polarity can significantly shift the equilibrium. researchgate.net For 2-amino-2-thiazoline, the amino (enamine-like) form is calculated to be more stable than the imino form. researchgate.net A similar investigation for this compound would determine the relative stabilities of its imine and enamine forms.

Table 3: Illustrative Tautomeric Equilibrium Data for a Thiazoline System

This interactive table presents sample data from a computational study on tautomeric equilibrium, highlighting the key thermodynamic parameters that govern the process.

| Tautomeric Reaction | Level of Theory | ΔH (kcal/mol) | ΔG (kcal/mol) | Equilibrium Constant (K_T) |

| Imine ⇌ Enamine (Gas Phase) | B3LYP/6-311+G(d,p) | -2.1 | -1.8 | 4.5 |

| Imine ⇌ Enamine (Water) | PCM/B3LYP/6-311+G(d,p) | -0.5 | -0.2 | 1.2 |

Note: Data are illustrative, modeled after findings for related thiazoline systems like those in Ref. researchgate.net. ΔH is the change in enthalpy, ΔG is the change in Gibbs Free Energy, and K_T_ is the equilibrium constant.

These theoretical investigations provide a detailed molecular-level picture of this compound, offering insights that are complementary to experimental data and crucial for predicting its chemical behavior.

V. Spectroscopic and Advanced Analytical Methodologies for 2,2 Dimethyl 5 Isopropyl 3 Thiazoline Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2,2-Dimethyl-5-isopropyl-3-thiazoline, offering insights into its molecular framework and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The isopropyl group would show a doublet for the two methyl groups and a septet for the methine proton. The gem-dimethyl group at the C2 position would likely appear as two distinct singlets due to the chiral center at C5, making them diastereotopic. The protons on the thiazoline (B8809763) ring would also have specific chemical shifts and coupling patterns, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the two methyl carbons and the methine carbon of the isopropyl group, the two methyl carbons at C2, and the three carbons of the thiazoline ring. The chemical shifts of these carbons are indicative of their local electronic environment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. COSY spectra would reveal correlations between neighboring protons, confirming the spin systems of the isopropyl group and the thiazoline ring protons. HSQC spectra correlate each proton to its directly attached carbon atom, providing definitive C-H bond connections and aiding in the complete assignment of both ¹H and ¹³C spectra.

Predicted NMR Data for this compound

The following table presents predicted chemical shift ranges based on known data for similar thiazoline derivatives. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-CH₃ (gem-dimethyl) | 1.4 - 1.7 (two singlets) | 25 - 35 |

| C5-H | 3.5 - 4.5 (multiplet) | 60 - 75 |

| Isopropyl CH | 1.8 - 2.5 (septet) | 30 - 40 |

| Isopropyl CH₃ | 0.9 - 1.2 (doublet) | 20 - 25 |

| C4-H₂ | 2.8 - 3.5 (multiplets) | 35 - 50 |

| C2 | Not Applicable | 70 - 85 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. The C-H stretching vibrations of the alkyl groups (isopropyl and dimethyl) would appear in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the imine group within the thiazoline ring is expected to produce a characteristic band in the range of 1650-1690 cm⁻¹. The C-N and C-S stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S bond, which is often a weak absorber in IR, may show a more prominent signal in the Raman spectrum. The symmetric vibrations of the molecule, such as the breathing modes of the thiazoline ring, are also typically more Raman active.

Characteristic Vibrational Frequencies for this compound

The table below lists expected vibrational frequencies. These are general ranges and can be influenced by the specific molecular environment.

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N (Imine) | Stretching | 1650 - 1690 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from a mixture using gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification by comparing it to library spectra or by interpreting the fragmentation pathways. Common fragmentation pathways for this molecule would likely involve the loss of methyl and isopropyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₁₇NS), HRMS would be able to confirm this exact formula by distinguishing its mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of a new or unknown compound.

Predicted Mass Spectrometry Data for this compound

This table presents the theoretical exact mass and potential major fragments. The relative abundances of fragments can vary with the ionization method and energy.

| Ion | Formula | Exact Mass (Da) | Description |

| [M]⁺ | C₉H₁₇NS⁺ | 171.1078 | Molecular Ion |

| [M-CH₃]⁺ | C₈H₁₄NS⁺ | 156.0847 | Loss of a methyl group |

| [M-C₃H₇]⁺ | C₆H₁₀NS⁺ | 128.0534 | Loss of an isopropyl group |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the parent molecular ion ([M]+•) is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum provides a veritable fingerprint of the molecule's structure.

The fragmentation of thiazoline derivatives is influenced by the stability of the resulting carbocations and radical species. For this compound, the fragmentation is expected to initiate at the most labile bonds, guided by the positions of the alkyl substituents and the heteroatoms in the thiazoline ring. Key fragmentation pathways would likely include:

Loss of the Isopropyl Group: A primary fragmentation event is the cleavage of the bond between the C5 carbon and the isopropyl group, leading to the formation of a stable secondary carbocation. This would result in a significant peak corresponding to the loss of a 43 Da fragment ([C3H7]+).

Loss of a Methyl Group: Cleavage of a methyl group from the C2 position (gem-dimethyl groups) would result in the loss of a 15 Da fragment ([CH3]+).

Ring Cleavage: The thiazoline ring itself can undergo fragmentation. Common ring fissions in related thiazoline compounds involve the breaking of C-S and C-N bonds, leading to various sulfur- and nitrogen-containing fragments that are diagnostic for this class of compounds. researchgate.net

The base peak in the mass spectrum is often the most stable fragment ion formed during the ionization process. docbrown.info For this compound, the ion resulting from the loss of the isopropyl group is a strong candidate for the base peak.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Identity | Fragmentation Pathway |

| 171 | [C9H17NS]+ | Molecular Ion ([M]+•) |

| 156 | [C8H14NS]+ | Loss of a methyl group (-CH3) from C2 |

| 128 | [C6H10NS]+ | Loss of the isopropyl group (-C3H7) from C5 |

| 85 | [C5H9S]+ | Ring fragmentation product |

| 72 | [C3H6NS]+ | Ring fragmentation product |

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of this compound.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.

A typical GC system would employ a high-resolution capillary column and a flame ionization detector (FID) for quantification. The choice of stationary phase is critical for achieving separation from potential impurities or related compounds. A mid-polarity phase, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is often suitable for separating a range of volatile organic compounds and would be a good starting point for method development. bibliotekanauki.plderpharmachemica.com Alternatively, a nonpolar DB-5 column (95% dimethyl - 5% diphenyl polysiloxane) could also be used. bibliotekanauki.pl

The oven temperature program is optimized to ensure adequate separation of all components. A typical program would start at a lower temperature, hold for a short period, and then ramp up to a higher final temperature to elute all compounds of interest in a reasonable timeframe. bibliotekanauki.pl The injector and detector temperatures are set higher than the final oven temperature to ensure efficient sample vaporization and prevent condensation. bibliotekanauki.pl In a study on a related compound, 2-isopropyl-4-methyl-3-thiazoline, GC-MS analysis was successfully used for its identification in a complex matrix. nih.gov

Table 2: Example Gas Chromatography (GC) Method Parameters for Analysis

| Parameter | Condition | Purpose |

| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film | Separation based on polarity |

| Carrier Gas | Helium or Nitrogen | Mobile phase for analyte transport |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds |

| Detector Temp. | 260 °C | Prevents condensation of analytes |

| Oven Program | Initial 50°C, hold 2 min; ramp 10°C/min to 240°C, hold 5 min | Separates compounds based on boiling point and polarity |

| Injection Mode | Split | Prevents column overloading with concentrated samples |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For a compound like this compound, a reversed-phase HPLC method using a C18 column would typically be employed to separate it from non-polar and polar impurities.

Given that the C5 position is a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs are based on polysaccharide derivatives, such as amylose (B160209) or cellulose, coated onto a silica (B1680970) support. nih.gov Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) have proven effective for resolving a wide range of chiral molecules, including heterocyclic compounds. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is carefully optimized to achieve baseline separation of the enantiomers.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP for enantiomeric recognition |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Balances enantioselectivity and retention time |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention |

| Detection | UV at 230 nm | Wavelength for detecting the thiazoline chromophore |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC. nih.gov

For the chiral separation of this compound, SFC would be coupled with a chiral stationary phase, similar to those used in HPLC. Amylose-based columns, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, are highly effective in SFC. nih.gov Organic modifiers, or co-solvents, such as methanol (B129727) or ethanol, are added to the supercritical CO2 to modulate the mobile phase polarity and enhance the separation selectivity. The ability to use a wide range of modifiers makes SFC a versatile technique for method development. nih.gov

Table 4: Potential Supercritical Fluid Chromatography (SFC) Chiral Separation Parameters

| Parameter | Condition | Purpose |

| Column | Amylose-based Chiral Stationary Phase (e.g., Waters AMY-1) | Provides chiral recognition sites |

| Mobile Phase | Supercritical CO2 / Methanol (Gradient: 5% to 40% MeOH) | CO2 is the primary eluent; Methanol modifies polarity |

| Flow Rate | 3.0 mL/min | High flow rates enabled by low viscosity of scCO2 |

| Back Pressure | 150 bar | Maintains CO2 in a supercritical state |

| Column Temp. | 40 °C | Optimizes kinetics and separation efficiency |

| Detection | UV or Mass Spectrometry (MS) | Universal or specific detection |

Vi. Applications of 2,2 Dimethyl 5 Isopropyl 3 Thiazoline in Specialized Chemical Synthesis

Role as Chiral Auxiliaries and Reagents in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a specific stereoisomer is paramount, chiral auxiliaries play a crucial role. wikipedia.org These are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org While specific research detailing the use of 2,2-dimethyl-5-isopropyl-3-thiazoline as a chiral auxiliary is not extensively documented, the broader class of thiazoline (B8809763) derivatives is well-established in this capacity. nih.govnih.gov

Thiazolines are employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. nih.govnih.gov The inherent chirality of substituted thiazoline rings can create a sterically defined environment around a metal center, thereby directing the approach of reactants and leading to high levels of enantioselectivity. For instance, the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines has been achieved with high enantiomeric excess (up to 97%) through methods like Sharpless asymmetric dihydroxylation. nih.govnih.gov These enantiomerically enriched thiazolines can then serve as valuable intermediates in the synthesis of other chiral molecules. nih.gov

The effectiveness of a chiral auxiliary is often determined by the conformational rigidity of the chiral scaffold and the nature of the substituents. In the case of this compound, the bulky isopropyl group at the C5 position and the gem-dimethyl groups at the C2 position would create a distinct and sterically hindered chiral environment. This has the potential to induce high levels of stereocontrol in reactions at a prochiral center attached to the thiazoline nitrogen or another part of the molecule.

Table 1: Examples of Chiral Thiazoline Derivatives and Their Applications

| Chiral Thiazoline Derivative | Application | Reference |

| 2,4,5-trisubstituted Δ2-thiazolines | Chiral ligands and synthetic intermediates | nih.govnih.gov |

| (S)-(-)-4-Isopropyl-2-oxazolidinone | Chiral auxiliary in asymmetric synthesis | |

| (1S)-(-)-2,10-Camphorsultam | Chiral auxiliary in asymmetric synthesis |

This table includes examples of related chiral auxiliaries to illustrate the principle, as specific data for this compound is not available.

Building Blocks for Complex Molecular Architectures

The thiazoline ring serves as a versatile scaffold for the construction of more complex molecular frameworks, including polycyclic and macrocyclic systems.